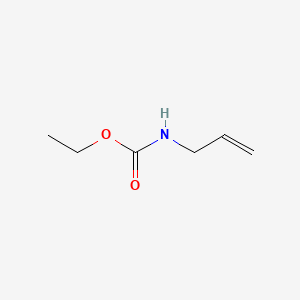

Carbamic acid, allyl-, ethyl ester

Description

Properties

IUPAC Name |

ethyl N-prop-2-enylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-5-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOHHOQCLVBLOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201356 | |

| Record name | Carbamic acid, allyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-60-0 | |

| Record name | Ethyl allylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl allylcarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, allyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL N-ALLYLCARBAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl allylcarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26TF4S5ZYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-allylcarbamate can be synthesized through the reaction of allylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: Industrial production of ethyl N-allylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism :

-

Protonation of the carbonyl oxygen increases electrophilicity.

-

Nucleophilic attack by water forms a tetrahedral intermediate.

-

Proton transfer to the adjacent oxygen facilitates elimination of the alcohol (ethanol).

-

Deprotonation yields the carboxylic acid (in this case, unstable carbamic acid) .

| Condition | Catalyst | Products |

|---|---|---|

| Acidic (e.g., H₂SO₄) | Protonation | Carbamic acid (decomposes to NH₃ + CO₂) + Ethanol |

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, the reaction is irreversible due to deprotonation of the carbonyl oxygen:

-

Nucleophilic attack by hydroxide ion forms a tetrahedral intermediate.

-

Elimination of the alkoxide (ethoxide) yields a carboxylate salt.

-

Deprotonation of the intermediate releases the alcohol and carboxylate .

| Condition | Catalyst | Products |

|---|---|---|

| Basic (e.g., NaOH) | Hydroxide | Carbamic acid (decomposes) + Ethanol |

Transesterification

This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst. The patent (US3784578A) describes transesterification using metal alkoxide catalysts (e.g., Group I or III metals) .

Reaction Mechanism

-

Protonation of the carbonyl oxygen activates the ester.

-

Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

| Catalyst | Alcohol | Product |

|---|---|---|

| Metal alkoxide (e.g., NaO⁻) | Allyl alcohol | Allyl carbamate + Ethanol |

Hydrogen Bonding and Isomerization

The ACS study highlights that carbamates can exist in syn and anti isomeric forms, influenced by hydrogen bonding. For example, 2,6-bis(octylamido)pyridine stabilizes the syn isomer by enhancing hydrogen-bonding interactions . This isomerization may affect reactivity in subsequent reactions.

Thermal and Light Stability

The patent emphasizes the need for high-purity allyl esters free from decomposition products. Carbamate esters like ethyl allylcarbamate are susceptible to thermal or light-induced degradation, particularly under acidic or basic conditions .

Key Research Findings

-

Hydrolysis Products : Carbamic acid decomposes into NH₃ and CO₂, making the reaction irreversible .

-

Catalyst Efficiency : Metal alkoxides enable transesterification with low catalyst concentrations (0.1–10% w/w) .

-

Isomerization Effects : Hydrogen bonding with additives like acetic acid or pyridine derivatives shifts the syn/anti equilibrium, impacting reactivity .

Scientific Research Applications

Synthesis of Pharmaceuticals

Carbamic acid esters are integral to the synthesis of various pharmaceutical agents. For instance, the compound can be utilized as a precursor in the production of muscle relaxants and anesthetics. The synthesis of carbamic acid esters often involves the reaction of isocyanates with alcohols, leading to compounds that exhibit therapeutic properties.

Case Study: Muscle Relaxants

Phenprobamate, a muscle relaxant derived from carbamic acid esters, demonstrates the efficacy of these compounds in treating muscle spasms and associated pain. The mechanism involves central nervous system depression, providing relief from discomfort associated with musculoskeletal conditions .

Polyurethane Production

Carbamic acid esters play a crucial role in the production of polyurethanes, which are widely used in construction materials, automotive parts, and coatings. The thermal decomposition of carbamic acid esters yields isocyanates, which react with polyols to form polyurethane polymers. This application highlights the importance of carbamic acid esters in industrial chemistry .

Agricultural Chemicals

The compound is also explored for use in agricultural chemicals, particularly as a part of formulations for herbicides and pesticides. Its ability to modify biological activity makes it a candidate for enhancing the efficacy of agricultural products.

Catalytic Reactions

Recent advancements have identified carbamic acid esters as potential catalysts in organic synthesis. Their ability to facilitate reactions involving carbon dioxide and amines can lead to more sustainable chemical processes .

Production Methods

The production of carbamic acid, allyl-, ethyl ester can be achieved through various synthetic routes:

- Direct Esterification : Reacting allyl alcohol with ethyl carbamate under acidic conditions.

- Carbon Dioxide Utilization : A method involving the reaction of amines with carbon dioxide and alkoxysilanes has been developed to produce carbamic acid esters with high yield and selectivity .

Economic Efficiency

Innovative methods have emerged that utilize less toxic and more economical reagents for the synthesis of carbamic acid esters. For example, using alkali metal compounds as catalysts enhances yield while reducing costs associated with traditional methods using toxic tin alkoxides .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Precursor for muscle relaxants | Effective pain relief |

| Polyurethane Production | Source of isocyanates | Versatile industrial applications |

| Agricultural Chemicals | Enhancer for herbicides/pesticides | Improved efficacy |

| Catalytic Reactions | Facilitator for sustainable processes | Eco-friendly synthesis |

Mechanism of Action

The mechanism of action of ethyl N-allylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

- Structure : NH₂COOCH₂CH₃.

- Key Properties: Molecular weight = 89.1 g/mol; classified as a Category 2 carcinogen due to metabolic activation into mutagenic vinyl epoxides .

- Contrast: Unlike ethyl carbamate, the allyl-substituted analog lacks documented carcinogenicity, likely due to differences in metabolic pathways. The allyl group may direct reactivity toward cyclization rather than epoxidation .

Carbamic Acid, Methyl-, Ethyl Ester

p-Nitrophenyl Urethane

- Structure : (4-Nitrophenyl)carbamic acid ethyl ester.

- Key Properties : The electron-withdrawing nitro group enhances electrophilicity, making it reactive in peptide coupling or enzyme inhibition studies .

- Contrast : The allyl group in the target compound confers distinct reactivity in cyclization reactions rather than electronic modulation.

Fenoxycarb

Hexylcarbamic Acid Allyl Ester

- Structure : Allyl ester of hexylcarbamic acid.

- Key Properties : Longer alkyl chain increases hydrophobicity, affecting solubility and metabolic stability .

- Contrast : The target compound’s shorter allyl chain balances reactivity and steric effects in synthetic applications.

Data Table: Key Properties of Carbamic Acid Esters

Research Findings

- Synthetic Utility : this compound is a key precursor in rhodium-catalyzed hydroformylation reactions, yielding indole derivatives with up to 58% efficiency .

- Structural Insights : The allyl group’s π-electrons facilitate cyclization, while ethyl or methyl analogs lack this conjugated system, limiting their use in heterocycle synthesis .

Biological Activity

Carbamic acid, allyl-, ethyl ester, commonly referred to as allyl carbamate, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by case studies and relevant data.

Chemical Structure and Properties

Allyl carbamate has the following chemical structure:

- Molecular Formula : CHNO\

- CAS Number : 105-88-2

The compound features an allyl group attached to a carbamate moiety, which is known to influence its biological activity.

Antimicrobial Activity

Allyl carbamate exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for allyl carbamate against selected bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that allyl carbamate possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

Research has also demonstrated the antifungal potential of allyl carbamate. In a study assessing its efficacy against fungal pathogens, the compound showed significant inhibitory effects on the growth of Candida albicans and Aspergillus niger. The results are summarized in the table below:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

These findings suggest that allyl carbamate could be a candidate for antifungal treatments.

The biological activity of allyl carbamate is attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular metabolism. The compound may also induce oxidative stress in microbial cells, leading to cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical study evaluated the effectiveness of allyl carbamate in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing allyl carbamate showed a significant reduction in infection severity compared to a control group. -

Fungal Inhibition Study :

In laboratory settings, allyl carbamate was tested against various fungal strains. The compound was found to inhibit spore germination and mycelial growth effectively, suggesting its potential use in agricultural applications as a fungicide.

Toxicological Considerations

While allyl carbamate shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that the compound has low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety in therapeutic applications.

Q & A

Basic: What are the primary synthetic routes for preparing carbamic acid esters like allyl-ethyl carbamate?

Methodological Answer:

Carbamic acid esters are typically synthesized via nucleophilic acyl substitution. A common approach involves reacting an amine (e.g., allylamine) with a chloroformate (e.g., ethyl chloroformate) in anhydrous conditions. The reaction proceeds as:

R-NH₂ + Cl-CO-O-R' → R-NH-CO-O-R' + HCl

Key steps:

- Use a non-polar solvent (e.g., dichloromethane) to minimize side reactions.

- Maintain temperatures between 0–5°C to control exothermicity.

- Purify via column chromatography or recrystallization.

For allyl-ethyl carbamate, allylamine and ethyl chloroformate are stoichiometrically coupled, often with a base (e.g., triethylamine) to neutralize HCl .

Basic: How do acid- and base-catalyzed hydrolysis mechanisms differ for carbamic acid esters?

Methodological Answer:

- Acid-Catalyzed Hydrolysis:

Protonation of the ester carbonyl increases electrophilicity, followed by nucleophilic attack by water. The mechanism involves a tetrahedral intermediate and yields a carboxylic acid and alcohol. - Base-Catalyzed Hydrolysis (Saponification):

Hydroxide ions attack the carbonyl, forming a carboxylate anion and alcohol. This is irreversible and favored for esters with electron-withdrawing groups.

Experimental Design: - Monitor reaction progress using IR spectroscopy (loss of C=O ester peak at ~1740 cm⁻¹).

- Compare kinetic data under varying pH to distinguish mechanisms .

Basic: What spectroscopic techniques are used to characterize allyl-ethyl carbamate?

Methodological Answer:

- NMR:

- ¹H NMR: Allyl protons appear as multiplet peaks at δ 5.0–5.8 ppm; ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 4.1–4.3 ppm for OCH₂).

- ¹³C NMR: Carbonyl (C=O) resonance at ~155–160 ppm.

- IR: Strong C=O stretch at ~1700–1740 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.

- Mass Spectrometry: Molecular ion peak (M⁺) at m/z corresponding to C₆H₁₁NO₂ (theoretical MW: 129.16 g/mol) .

Advanced: How can researchers address contradictions in carcinogenicity data for carbamic acid esters?

Methodological Answer:

Case Study: Ethyl carbamate (urethane) vs. butyl carbamate

- Ethyl carbamate shows carcinogenicity in mice via metabolic activation to vinyl carbamate epoxide, a DNA-alkylating agent.

- Butyl carbamate lacks carcinogenicity due to steric hindrance preventing epoxide formation.

Experimental Design: - Conduct in vitro mutagenicity assays (Ames test) with S9 metabolic activation.

- Perform long-term rodent bioassays (18–24 months) at varying doses.

- Use LC-MS/MS to detect reactive metabolites (e.g., epoxides).

Note: Historical studies on ethyl carbamate (e.g., subcutaneous administration in mice) are criticized for outdated protocols; modern studies should follow OECD guidelines .

Advanced: What strategies optimize the synthesis of carbamic acid esters in continuous flow systems?

Methodological Answer:

Microreactor technology improves safety and yield for exothermic reactions (e.g., hydrazine quenching in acylazide synthesis).

Protocol:

- Use a T-shaped micromixer to combine allylamine and ethyl chloroformate streams.

- Maintain residence time <2 minutes to prevent side reactions.

- Monitor temperature gradients with embedded sensors.

Example: A continuous process achieved 84–96% yield for a bicyclic carbamate derivative .

Advanced: How do structural modifications influence the pharmacological activity of carbamic acid esters?

Methodological Answer:

Case Study: Retigabine (KCNQ channel opener)

- The ethyl ester group in Retigabine enhances blood-brain barrier permeability.

- Allyl substitution may alter metabolic stability or target binding.

Methodology: - Synthesize analogs with varying ester groups (e.g., methyl, propyl).

- Assess in vitro potency using patch-clamp electrophysiology on neuronal cells.

- Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS) .

Advanced: How can computational methods predict metabolic pathways of allyl-ethyl carbamate?

Methodological Answer:

- Use density functional theory (DFT) to model hydrolysis or oxidation transition states.

- Apply molecular docking to identify cytochrome P450 binding sites.

- Validate predictions with in vitro liver microsome assays and UPLC-HRMS metabolite profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.